molecular formula C13H15ClN2O2 B2814318 N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide CAS No. 343374-30-1

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide

Cat. No. B2814318
CAS RN: 343374-30-1
M. Wt: 266.73
InChI Key: PZWTUHOHYAPSRZ-VBKFSLOCSA-N
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Description

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide is a chemical compound that has been widely studied in scientific research due to its potential pharmacological properties. This compound is also known as CPP-115 and has been investigated for its ability to modulate the activity of the GABAergic system in the brain. In

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches : Research in this area focuses on synthesizing derivatives with potential biological activity. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 4-chlorophenyl substituents, has been reported. These compounds were characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy, indicating the versatility of cyclopropane-based compounds in chemical synthesis (Özer et al., 2009).

Structural Analysis : The crystal structures of several anticonvulsant enaminones, including those with p-chlorophenyl amino groups, have been determined, demonstrating the importance of cyclohexene and aromatic ring configurations in medicinal chemistry (Kubicki et al., 2000).

Potential Biological Activities

Antimicrobial and Antioxidant Studies : Cyclopropanecarboxylate derivatives have shown significant antimicrobial and antioxidant activities, illustrating the potential of cyclopropane derivatives in developing new therapeutic agents. Some compounds exhibited excellent antibacterial and antifungal properties, as well as pronounced antioxidant potential, which was confirmed through in vitro screenings and docking studies (Raghavendra et al., 2016).

Antitumor and Antiviral Activities : The synthesis of tetrahydropyrimidine-2-thiones and their derivatives has been explored for potential biological activities, with some compounds showing significant inhibition against bacterial and fungal growth. This highlights the cyclopropane derivatives' potential in creating new antitumor and antimicrobial therapies (Akbari et al., 2008).

Molecular Interactions and Mechanisms

Hydrogen Bonding and Molecular Conformation : The study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate highlights the importance of molecular conformation in the stability and reactivity of cyclopropane derivatives. It revealed insights into hydrogen bonding and intramolecular interactions, which are crucial for designing drugs with specific biological activities (Johnson et al., 2006).

properties

IUPAC Name

N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-18-16-12(8-15-13(17)10-2-3-10)9-4-6-11(14)7-5-9/h4-7,10H,2-3,8H2,1H3,(H,15,17)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWTUHOHYAPSRZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CNC(=O)C1CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CNC(=O)C1CC1)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide

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